molecular formula C23H30N2O4S B2710710 2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954707-04-1

2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2710710
CAS No.: 954707-04-1
M. Wt: 430.56
InChI Key: AGOLDJSNXPJUCX-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C23H30N2O4S and its molecular weight is 430.56. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(tert-butyl)phenoxy)-N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide , with CAS number 954707-04-1, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H30N2O4SC_{23}H_{30}N_{2}O_{4}S, with a molecular weight of 430.6 g/mol. The structure features a tert-butyl group and an ethylsulfonyl moiety linked to a tetrahydroisoquinoline framework, which is significant for its biological interactions.

PropertyValue
CAS Number954707-04-1
Molecular FormulaC₁₉H₃₀N₂O₄S
Molecular Weight430.6 g/mol

Antimicrobial Properties

Research indicates that derivatives of compounds similar to This compound exhibit significant antimicrobial activities. For instance, compounds with similar structural motifs have been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. In studies on related compounds, minimum inhibitory concentrations (MIC) as low as 4 μg/mL were reported against MRSA strains .

Anti-inflammatory Effects

In vitro studies have shown that compounds with the tetrahydroisoquinoline structure can modulate inflammatory responses. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . The presence of the tert-butyl group enhances hydrophobicity, potentially improving membrane penetration and bioavailability.

Neuroprotective Activity

Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases. The tetrahydroisoquinoline scaffold is known for its ability to interact with neurotransmitter systems and may offer protective benefits against oxidative stress in neuronal cells .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of phenylthiazole derivatives were synthesized based on the structural features of This compound . The study revealed potent activity against MRSA and C. difficile, suggesting that modifications to the side chains can enhance efficacy against resistant strains .
  • Neuroprotective Mechanisms :
    • Research focusing on the neuroprotective properties noted that similar compounds could reduce neuronal apoptosis induced by oxidative stress. The mechanism involved modulation of mitochondrial pathways and inhibition of caspase activation in neuronal cells .

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-5-30(27,28)25-13-12-17-6-9-20(14-18(17)15-25)24-22(26)16-29-21-10-7-19(8-11-21)23(2,3)4/h6-11,14H,5,12-13,15-16H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOLDJSNXPJUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.